2,3,3',4,4',5'-Hexabromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,3,3’,4,4’,5’-Hexabromobiphenyl is C12H4Br6 . The average molecular mass is 627.584 g/mol and the monoisotopic mass is 621.541 g/mol . The IUPAC name is 1,2,3,4-tetrabromo-5-(3,4-dibromophenyl)benzene .Physical And Chemical Properties Analysis
2,3,3’,4,4’,5’-Hexabromobiphenyl is a solid substance that appears as a colorless to white powder . The water solubility is 4.3e-05 g/L .Scientific Research Applications
Mutagenicity Assessment in Mammalian Cells : A study by Kavanagh et al. (1985) examined the potential mutagenic effects of Firemaster BP-6 (a mixture of polybrominated biphenyls including 2,3,3',4,4',5'-Hexabromobiphenyl) in mammalian cells. They found no mutagenic effects at the tested dose levels, suggesting that these compounds may promote liver neoplasms via a nongenotoxic mechanism (Kavanagh et al., 1985).
Photolysis Characterization : Millis and Aust (1985) characterized the photolysis of 2,3,3',4,4',5'-Hexabromobiphenyl under ultraviolet light, finding that it decomposes at a specific rate and forms several polybrominated biphenyl congeners as photoproducts. This provides insights into its environmental degradation pathways (Millis & Aust, 1985).
Toxicity in White Leghorn Cockerels : A study by Dharma et al. (1982) investigated the pathologic effects of 2,3,3',4,4',5'-Hexabromobiphenyl in White leghorn cockerels. They found that liver weights increased and hepatocytes were affected at certain dietary concentrations. The study suggests that the compound is less toxic than the parent polybrominated biphenyl mixture (Dharma et al., 1982).
Metabolism in Rat Liver Microsomes : Research by Houghton et al. (1980) showed that 2,3,3',4,4',5'-Hexabromobiphenyl is metabolized in vitro by rat liver microsomal enzymes to form various metabolic fractions. This study provides insight into its metabolic processing in biological systems (Houghton et al., 1980).
Induction of Drug Metabolizing Enzymes : Another study by Dannan et al. (1978) investigated the effects of 2,3,3',4,4',5'-Hexabromobiphenyl on hepatic microsomal drug metabolizing enzymes in rats. They found that it strongly induced various enzyme activities and hemoproteins, suggesting a mixed-type induction similar to both phenobarbital and 3-methylcholanthrene (Dannan et al., 1978).
Safety And Hazards
properties
IUPAC Name |
1,2,3-tribromo-4-(3,4,5-tribromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAPJVBSINMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860744 | |
Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,4',5'-Hexabromobiphenyl | |
CAS RN |
84303-47-9 | |
Record name | 2,3,3',4,4',5'-Hexabromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084303479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,4',5'-Hexabromo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,4',5'-HEXABROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DFM7VA843 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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